3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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Overview
Description
3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a benzoic acid moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the reaction of a hydrazide with an ester to form the oxadiazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of biological targets. The benzoic acid moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid include other oxadiazole derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, this compound is unique due to the presence of both the oxadiazole ring and the methoxyethyl group, which can influence its overall properties.
Properties
IUPAC Name |
3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-6-5-10-13-14-11(18-10)8-3-2-4-9(7-8)12(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRQRZYJVCNJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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